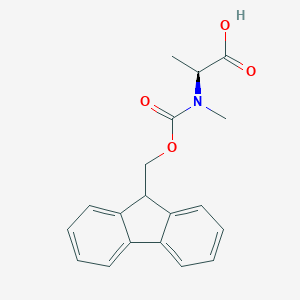

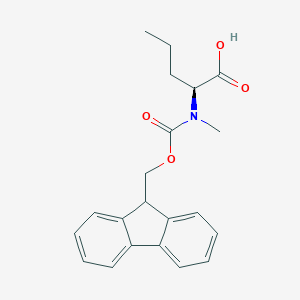

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid

Overview

Description

Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis

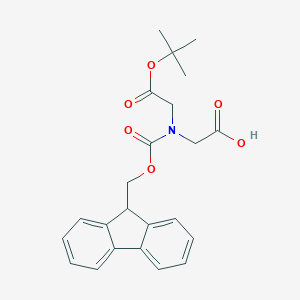

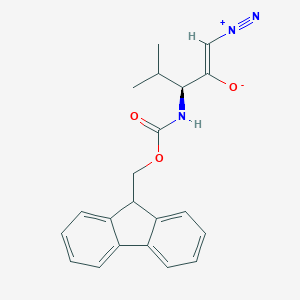

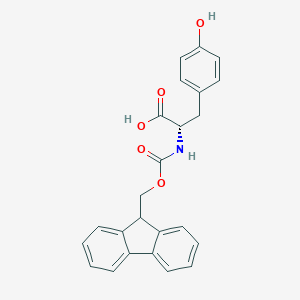

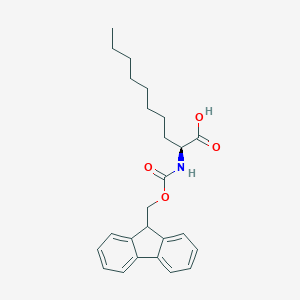

The molecular structure of this compound can be represented by the SMILES stringCOCCC@@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a molecular weight of 438.5 g/mol and a molecular formula of C24H26N2O6. Its solubility in DMSO is 100 mg/mL .Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid, are significant for their roles as precursors in various industrial chemicals. Their impact on engineered microbes like Escherichia coli and Saccharomyces cerevisiae in fermentative production is profound due to their inhibitory effects at suboptimal concentrations. These acids damage cell membranes and lower microbial internal pH, posing challenges for biorenewable chemical production. Strategies to enhance microbial robustness against such acids include metabolic engineering to alter cell membrane properties and intracellular pH, which could potentially improve industrial performance (Jarboe et al., 2013).

Amino Acid Functionalization of Quantum Dots

Amino acids, due to their diverse properties, are utilized in the functionalization of carbon-based quantum dots, enhancing their optical and electronic properties. The functionalization with amino acids, including (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid, could lead to the development of optoelectronic devices through improved solubility, sustainability, and biocompatibility of quantum dots. This opens pathways for various applications, including sensors and energy storage systems, leveraging the enhanced properties conferred by amino acid functionalization (Ravi et al., 2021).

Pharmacological Applications of Syringic Acid

Syringic acid, a phenolic compound found in fruits and vegetables, demonstrates a wide range of therapeutic applications similar to the research interests surrounding carboxylic acids like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid. Its antioxidant, antimicrobial, and anti-inflammatory properties, among others, highlight the potential of carboxylic acids in biomedicine. Syringic acid's effectiveness in disease prevention and its industrial applications in bioremediation and catalysis showcase the diverse utility of carboxylic acids in both biomedical and industrial fields (Srinivasulu et al., 2018).

Bioaccumulation of Perfluorinated Acids

Perfluorinated acids, similar in structure and behavior to carboxylic acids like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid, raise environmental concerns due to their persistence and bioaccumulation potential. Studies on the bioaccumulation of perfluorinated acids inform regulatory criteria and environmental risk assessments, emphasizing the need to understand the environmental impact of various carboxylic acids (Conder et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of Fmoc-Octyl-Gly-OH is the amine group of amino acids . The compound is used as a protecting group for amines in organic synthesis .

Mode of Action

Fmoc-Octyl-Gly-OH acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can be removed rapidly by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-Octyl-Gly-OH plays a crucial role in the solid-phase peptide synthesis (SPPS) .

Result of Action

The primary result of Fmoc-Octyl-Gly-OH’s action is the protection of the amine group during peptide synthesis . This allows for the selective addition of amino acids in peptide chains, enabling the synthesis of complex peptides .

Action Environment

The action of Fmoc-Octyl-Gly-OH is influenced by several environmental factors. For instance, it requires a base environment for the removal of the Fmoc group . Additionally, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability and efficacy.

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,2-7,16-17H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMLSLHVRMSYPT-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631665 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid | |

CAS RN |

193885-59-5 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.